REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[N:10]([CH2:14][C:15]1[O:16][CH:17]=[CH:18][N:19]=1)[N:9]=[CH:8]2)([O-])=O.Cl[Sn]Cl.[OH-].[Na+]>C(O)C>[O:16]1[CH:17]=[CH:18][N:19]=[C:15]1[CH2:14][N:10]1[C:11]2[C:7](=[CH:6][C:5]([NH2:2])=[CH:13][CH:12]=2)[CH:8]=[N:9]1 |f:3.4|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
456 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=NN(C2=CC1)CC=1OC=CN1
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled down
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The residue is purified on silica gel (EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NC=C1)CN1N=CC2=CC(=CC=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 182 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |